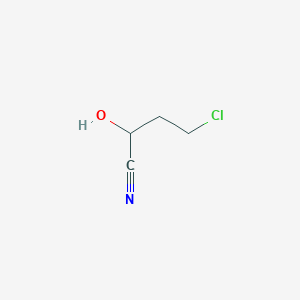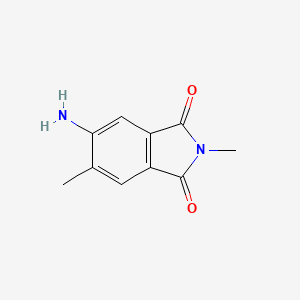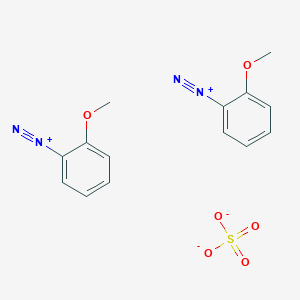
Bis(2-methoxybenzene-1-diazonium) sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methoxybenzene-1-diazonium) sulfate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is particularly notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methoxybenzene-1-diazonium) sulfate typically involves the diazotization of 2-methoxyaniline. The process begins with the reaction of 2-methoxyaniline with sodium nitrite (NaNO₂) in the presence of a strong acid, such as sulfuric acid (H₂SO₄), at low temperatures (0-5°C). This reaction forms the diazonium salt, which is then isolated as the sulfate salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining the desired temperature and reaction conditions, thereby optimizing the production process.
化学反応の分析
Types of Reactions
Bis(2-methoxybenzene-1-diazonium) sulfate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI) for iodination, copper(I) chloride (CuCl) for chlorination, and copper(I) cyanide (CuCN) for cyanation. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.
Coupling Reactions: These reactions often involve phenols or aromatic amines in an alkaline medium. The reaction is usually carried out at low temperatures to control the reaction rate and prevent side reactions.
Reduction Reactions: Reducing agents such as hypophosphorous acid (H₃PO₂) or stannous chloride (SnCl₂) are commonly used.
Major Products Formed
Substitution Reactions: Products include halogenated aromatic compounds, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.
Reduction Reactions: The primary product is the corresponding aromatic amine.
科学的研究の応用
Bis(2-methoxybenzene-1-diazonium) sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds. Its ability to undergo substitution and coupling reactions makes it a valuable reagent in organic synthesis.
Biology: Diazonium salts are used in the labeling of biomolecules, such as proteins and nucleic acids, for detection and analysis.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of dyes and pigments, particularly azo dyes, which are widely used in textiles, printing, and plastics.
作用機序
The mechanism of action of bis(2-methoxybenzene-1-diazonium) sulfate involves the formation of a highly reactive diazonium ion (ArN₂⁺). This ion can undergo various reactions, depending on the reagents and conditions used. In substitution reactions, the diazonium ion acts as an electrophile, reacting with nucleophiles to form substituted aromatic compounds. In coupling reactions, the diazonium ion couples with another aromatic compound to form an azo compound. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen atom, which makes it highly susceptible to nucleophilic attack.
類似化合物との比較
Bis(2-methoxybenzene-1-diazonium) sulfate can be compared with other diazonium salts, such as:
Benzenediazonium chloride: Similar in reactivity but lacks the methoxy group, which can influence the reactivity and selectivity of the compound.
4-Nitrobenzenediazonium tetrafluoroborate: Contains a nitro group, which is an electron-withdrawing group, making the diazonium ion more reactive.
2,4-Dimethoxybenzenediazonium sulfate: Contains two methoxy groups, which can further influence the reactivity and selectivity of the compound.
The uniqueness of this compound lies in the presence of the methoxy group, which can act as an electron-donating group, influencing the reactivity and selectivity of the compound in various chemical reactions.
特性
CAS番号 |
53686-22-9 |
|---|---|
分子式 |
C14H14N4O6S |
分子量 |
366.35 g/mol |
IUPAC名 |
2-methoxybenzenediazonium;sulfate |
InChI |
InChI=1S/2C7H7N2O.H2O4S/c2*1-10-7-5-3-2-4-6(7)9-8;1-5(2,3)4/h2*2-5H,1H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChIキー |
IOBQNPWXRVFOMU-UHFFFAOYSA-L |
正規SMILES |
COC1=CC=CC=C1[N+]#N.COC1=CC=CC=C1[N+]#N.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)
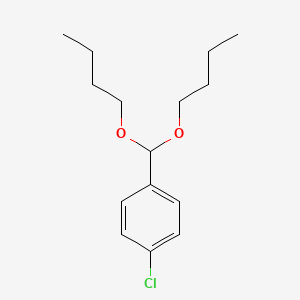
![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)

![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
methanone](/img/structure/B14630805.png)
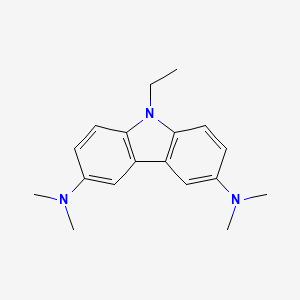

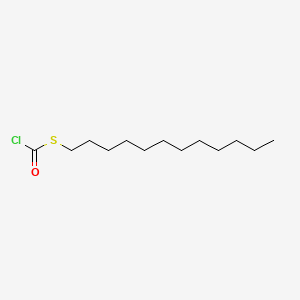
![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)
